molecular formula C11H6Cl2O3 B11810082 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde

5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde

Cat. No.: B11810082
M. Wt: 257.07 g/mol
InChI Key: FFKZRAFTULDLAE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the multi-component condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines. This reaction is typically carried out by refluxing in acetic acid, resulting in good to high yields . Another method involves the condensation of unsaturated arylidene pyruvic acid with different aromatic amines under similar conditions . These methods are efficient and provide a straightforward approach to synthesizing this compound.

Chemical Reactions Analysis

5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde has several scientific research applications. . The compound’s unique structure makes it valuable for studying the structure-activity relationships of furan derivatives. Additionally, it has been investigated for its potential as an antiviral agent, particularly against SARS-CoV-2 . Its ability to inhibit specific enzymes and proteins makes it a promising candidate for further research in the fields of chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s furan ring and dichlorophenoxy group contribute to its binding affinity and selectivity towards certain enzymes and proteins. For example, it has been shown to inhibit the activity of urease, an enzyme involved in the hydrolysis of urea . The compound’s ability to form stable complexes with these targets is attributed to its unique structural features, which facilitate non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H6Cl2O3

Molecular Weight

257.07 g/mol

IUPAC Name

5-(3,5-dichlorophenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C11H6Cl2O3/c12-7-3-8(13)5-10(4-7)16-11-2-1-9(6-14)15-11/h1-6H

InChI Key

FFKZRAFTULDLAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C=O

Origin of Product

United States

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